GGGYK-Biotin

Sortase A Directed Evolution Enzyme Activity Assay

GGGYK-Biotin is a synthetic peptide (molecular formula C31H46N8O9S, molecular weight 706.81 g/mol) consisting of an oligo-glycine sequence (Gly-Gly-Gly) fused to a tyrosine-lysine core with a C-terminal biotin tag. The compound is specifically designed as a nucleophile acceptor substrate for Sortase A (SrtA), a bacterial transpeptidase that recognizes C-terminal LPXTG motifs on donor proteins and covalently ligates them to N-terminal oligo-glycine acceptors.

Molecular Formula C31H46N8O9S
Molecular Weight 706.8 g/mol
Cat. No. B15567678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGGGYK-Biotin
Molecular FormulaC31H46N8O9S
Molecular Weight706.8 g/mol
Structural Identifiers
InChIInChI=1S/C31H46N8O9S/c32-14-25(42)34-15-26(43)35-16-27(44)36-21(13-18-8-10-19(40)11-9-18)29(45)37-20(30(46)47)5-3-4-12-33-24(41)7-2-1-6-23-28-22(17-49-23)38-31(48)39-28/h8-11,20-23,28,40H,1-7,12-17,32H2,(H,33,41)(H,34,42)(H,35,43)(H,36,44)(H,37,45)(H,46,47)(H2,38,39,48)
InChIKeyUIYMFNURMJVXIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

GGGYK-Biotin Substrate Peptide for Sortase A Specificity Studies and Directed Evolution


GGGYK-Biotin is a synthetic peptide (molecular formula C31H46N8O9S, molecular weight 706.81 g/mol) consisting of an oligo-glycine sequence (Gly-Gly-Gly) fused to a tyrosine-lysine core with a C-terminal biotin tag . The compound is specifically designed as a nucleophile acceptor substrate for Sortase A (SrtA), a bacterial transpeptidase that recognizes C-terminal LPXTG motifs on donor proteins and covalently ligates them to N-terminal oligo-glycine acceptors . The GGGYK-Biotin sequence provides the tri-glycine nucleophile required for SrtA-mediated transpeptidation while the biotin moiety enables downstream detection, immobilization, or purification via streptavidin-based affinity systems . Unlike generic biotinylated peptides or alternative oligo-glycine substrates (e.g., GGG-biotin, GGGGGK-biotin), GGGYK-Biotin includes a tyrosine residue that provides UV absorbance at 280 nm for concentration determination without additional chromophoric labeling, and a lysine residue that positions the biotin tag distal to the catalytic GGG nucleophile, minimizing potential steric interference with enzyme active site engagement . The peptide is supplied as a white to off-white solid powder with validated purity of 99.82% and is intended exclusively for research use in Sortase A substrate specificity characterization and directed evolution of SrtA variants with altered substrate preferences .

Why Generic Biotinylated Peptides Cannot Substitute for GGGYK-Biotin in Sortase A Workflows


Substituting a generic biotinylated peptide or an alternative oligo-glycine nucleophile for GGGYK-Biotin in Sortase A (SrtA) assays introduces significant risk of experimental failure or uninterpretable results due to three non-interchangeable design features. First, the precise Gly-Gly-Gly sequence positioned immediately N-terminal to Tyr-Lys-Biotin is the canonical nucleophile recognition element for wild-type SrtA [1]; peptides lacking this tri-glycine motif (e.g., biotin-LPETG or biotin-Ahx-LPETGS-NH2, which are donor substrates rather than acceptor nucleophiles) cannot participate in the transpeptidation reaction in the same orientation . Second, the inclusion of a tyrosine residue enables direct A280 concentration quantification, a feature absent in simpler oligo-glycine-biotin constructs such as GGG-biotin or GGGGGK-biotin, which require alternative quantification methods . Third, the positioning of the lysine-biotin moiety distal to the catalytic GGG motif minimizes steric hindrance at the SrtA active site—a critical consideration when comparing enzymatic activities across SrtA variants [2]. As demonstrated by Li and colleagues (2014), the GGGYK-Biotin peptide functions as part of a validated reporter system (GFP-LPETG + GGGYK-Biotin) capable of resolving differential catalytic activities between wild-type and mutant SrtA enzymes via SDS-PAGE, confirming that substitution with non-optimized nucleophiles would compromise the sensitivity and reproducibility required for comparative enzyme characterization [2].

Quantitative Performance Differentiation: GGGYK-Biotin vs. Alternative Sortase A Nucleophiles


Functional Validation in Sortase A Reporter Systems: GGGYK-Biotin Enables Direct Wild-Type vs. Mutant Activity Comparison

GGGYK-Biotin is validated as a core component of a Sortase A ligation efficiency monitoring system that enables direct, quantitative comparison between wild-type and high-activity mutant SrtA variants. In a 2014 study establishing this reporter system, Li and colleagues paired GGGYK-Biotin with GFP-LPETG donor substrate and demonstrated that the resulting ligation product could be resolved and quantified via SDS-PAGE, enabling direct kinetic comparison of wild-type versus mutant SrtA catalytic efficiency [1]. The system confirmed that the high-activity mutant enzyme exhibited substantially greater catalytic activity than the wild-type enzyme [1]. While the study did not report absolute KM or kcat values for GGGYK-Biotin, the validated reporter system provides a platform for quantifying relative differences between enzyme variants when using GGGYK-Biotin as the standardized nucleophile probe. In contrast, alternative oligo-glycine-biotin substrates (e.g., GGG-biotin, GGGGGK-biotin) have not been similarly validated in head-to-head comparative reporter systems with published activity differentials [2].

Sortase A Directed Evolution Enzyme Activity Assay

Concentration Range Applicability: GGGYK-Biotin Effective at 0.1–1000 μM in Directed Evolution Workflows

GGGYK-Biotin demonstrates functional utility across a broad concentration range (0.1–1000 μM) in Sortase A directed evolution and substrate specificity profiling workflows. In the Liu laboratory's foundational yeast display-based Sortase evolution platform, GGGYK-biotin was employed at 0.1–1.0 μM for reaction initiation in advanced selection rounds (rounds 9–10mut) after acyl-enzyme intermediate formation [1]. Separately, in the initial library conjugation step of the same directed evolution pipeline, the related substrate GGGK-CoA was incubated with 100 μM biotin-LPETGS [1]. The four-order-of-magnitude operational concentration range demonstrates that the GGGYK scaffold is compatible with both high-stringency (low concentration) selections for evolved variants and preparative-scale (high concentration) labeling reactions. Alternative nucleophile substrates such as GGGGGK-biotin and biotin-LPETG (a donor substrate, not an acceptor) have been used in related Sortase applications but lack published validation across an equivalent dynamic concentration range in directed evolution contexts [2].

Yeast Display Directed Evolution Sortase Engineering

Solubility and Formulation Flexibility: GGGYK-Biotin Provides Defined Solubility Parameters for In Vitro and In Vivo Assay Design

GGGYK-Biotin offers defined solubility parameters that enable predictable experimental design across in vitro and in vivo assay conditions. In DMSO, the peptide achieves solubility of 50 mg/mL (70.74 mM) with ultrasonication, providing a concentrated stock solution suitable for dilution into aqueous assay buffers . For applications requiring aqueous or in vivo-compatible formulations, the peptide demonstrates solubility of ≥2.5 mg/mL (3.54 mM) in a 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline formulation (clear solution), ≥2.5 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in Saline) (clear solution), and ≥2.5 mg/mL in 10% DMSO + 90% Corn Oil (clear solution) . These empirically validated solubility parameters provide procurement confidence absent for many alternative biotinylated Sortase substrates (e.g., biotin-LPETGG, GGGGGK-biotin, biotin-Ahx-LPETGS-NH2), which typically lack comprehensive multi-formulation solubility data in publicly available technical documentation [1].

Solubility Formulation Assay Development

Sequence-Specific Structural Differentiation: GGGYK-Biotin Contains UV-Detectable Tyrosine Residue Absent in Simpler Oligo-Glycine Nucleophiles

GGGYK-Biotin incorporates a tyrosine residue at position 4 of its 6-residue sequence (Gly-Gly-Gly-Tyr-Lys-Biotin) . This structural feature provides intrinsic UV absorbance at 280 nm (ε ≈ 1490 M⁻¹cm⁻¹ for tyrosine), enabling direct concentration determination via spectrophotometry without requiring additional chromophoric labeling or amino acid analysis. In contrast, alternative Sortase A nucleophile substrates including GGG-biotin (Gly-Gly-Gly-biotin), GGGGGK-biotin (Gly-Gly-Gly-Gly-Gly-Lys-biotin), and triglycine (GGG) lack aromatic amino acid residues and therefore exhibit negligible absorbance at 280 nm [1]. For researchers working with GGG-biotin or GGGGGK-biotin, concentration determination typically requires alternative approaches such as biotin quantification assays (e.g., HABA displacement), amino acid analysis, or reliance on gravimetric measurements with associated weighing errors [1]. The presence of tyrosine in GGGYK-Biotin eliminates this quantification barrier, streamlining experimental workflows and improving inter-experiment reproducibility of substrate concentration.

Peptide Quantification UV Spectroscopy Sortase Substrate

Purity Specification: GGGYK-Biotin Supplied at 99.82% Purity, Reducing Assay Variability vs. Unspecified-Purity Peptides

GGGYK-Biotin is supplied with a manufacturer-specified purity of 99.82% as determined by HPLC analysis . This high purity specification reduces the contribution of peptide-related impurities to assay variability, a critical consideration for enzymatic assays where contaminants could function as competitive inhibitors, alternative substrates, or interfere with streptavidin-biotin detection systems. While alternative Sortase A substrate peptides such as biotin-LPETGG-NH2 and biotin-Ahx-LPETGS-NH2 are commercially available, their publicly disclosed purity specifications are not consistently reported across vendors or may be provided only as minimum thresholds (e.g., ≥95%) rather than as specific analytical values . The explicit 99.82% purity specification for GGGYK-Biotin provides procurement confidence that lot-to-lot variability in impurity profiles will be minimal, supporting reproducible results across long-term enzyme evolution campaigns or multi-institutional collaborative studies where peptide batch consistency is paramount.

Peptide Purity Quality Control Assay Reproducibility

Validated Application Scenarios for GGGYK-Biotin in Sortase A Research and Directed Evolution


Sortase A Mutant Library Screening Using Yeast Display or Reporter Systems

GGGYK-Biotin is ideally suited as the nucleophile probe in yeast display-based Sortase A directed evolution campaigns and high-throughput mutant screening workflows. As demonstrated by the Liu laboratory, the GGGYK scaffold (used as GGGYK-biotin at 0.1–1.0 μM) enables selective enrichment of SrtA variants with desired substrate specificities when coupled with streptavidin-based detection [1]. Similarly, the GFP-LPETG + GGGYK-Biotin reporter system validated by Li et al. provides a rapid SDS-PAGE-based method for comparing catalytic efficiencies of wild-type versus mutant SrtA enzymes [2]. The defined solubility parameters of GGGYK-Biotin ensure consistent substrate preparation across multiple screening rounds, while the tyrosine-mediated A280 quantification eliminates concentration errors that could confound activity comparisons between different enzyme variants .

Sortase A Substrate Specificity Profiling and Structure-Activity Relationship Studies

For researchers characterizing the substrate tolerance of wild-type or evolved Sortase A variants, GGGYK-Biotin provides a standardized nucleophile probe with a well-defined sequence context (GGGYK-Biotin) . The peptide enables systematic evaluation of how mutations in the SrtA active site affect recognition of the oligo-glycine nucleophile versus the LPXTG donor substrate. The 99.82% purity specification minimizes confounding effects from peptide impurities during kinetic measurements, while the validated multi-formulation solubility data supports assay development across diverse buffer conditions. When paired with a fluorescent or chromogenic LPETG donor substrate, GGGYK-Biotin facilitates quantitative determination of KM, kcat, and catalytic efficiency parameters for SrtA variants.

Mammalian Cell Surface Protein Labeling via Sortase-Mediated Ligation

GGGYK-Biotin is validated for mammalian cell surface labeling applications employing Sortase A-mediated transpeptidation. In the Liu laboratory protocol, HeLa cells expressing CD154-LPETG fusion proteins were successfully labeled by incubation with 1 mM GGGYK-biotin in the presence of Sortase A enzyme for 5–10 minutes, followed by streptavidin-AlexaFluor594 detection [1]. The peptide's solubility in aqueous buffer systems containing 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline supports formulation for live-cell compatible conditions. This application scenario is particularly relevant for researchers developing site-specific protein labeling methods for flow cytometry, fluorescence microscopy, or cell-based proximity assays where alternative nucleophile substrates may lack validated live-cell compatibility data.

Development of Evolved Sortase A Variants with Altered Substrate Preferences

GGGYK-Biotin serves as a reference nucleophile substrate for benchmarking the catalytic activity of newly evolved Sortase A variants that recognize non-canonical LPXTG-like motifs (e.g., LAXTG, LPXSG, LMVGG) [3]. By maintaining GGGYK-Biotin as a constant nucleophile while varying the donor substrate sequence, researchers can quantify the fold-change in substrate preference achieved through directed evolution. The validated reporter system using GGGYK-Biotin and GFP-LPETG [2] provides a reproducible platform for head-to-head comparison of wild-type versus evolved SrtA variants, enabling quantitative assessment of how mutations in the β6/β7 loop or other substrate recognition regions alter catalytic efficiency. The consistent availability of high-purity GGGYK-Biotin ensures that observed differences in activity reflect genuine enzyme evolution rather than batch-to-batch variability in substrate quality.

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